Product packaging for Vanillate(Cat. No.:)

Vanillate

カタログ番号: B8668496
分子量: 167.14 g/mol
InChIキー: WKOLLVMJNQIZCI-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Vanillate refers to the family of salts and esters derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), which is a key oxidized form of vanillin and a natural phenolic compound . These compounds are valuable intermediates in biochemical pathways, notably in the production of vanillin from precursors like ferulic acid . Researchers utilize this compound to study the metabolism of bioactive compounds; it has been identified as one of the main catechin metabolites in humans after consumption of green tea . In industrial biotechnology, this compound serves as a crucial substrate for exploring microbial and enzymatic synthesis routes for flavor compounds, offering a pathway to more sustainable "bio-vanillin" production . Beyond flavor chemistry, the scientific interest in vanillic acid and its derivatives extends to their documented bioactive properties, which include antioxidant and anti-inflammatory activities, making this compound a compound of interest in pharmacological and nutraceutical research . This reagent is essential for applications in analytical chemistry, food science research, metabolic studies, and the development of novel biosynthetic processes. The product is provided as a high-purity standard to ensure reliable and reproducible experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7O4- B8668496 Vanillate

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-carboxy-2-methoxyphenolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOLLVMJNQIZCI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-34-6
Record name Vanillic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Biochemical Pathways for Vanillate Anabolism and Catabolism

Vanillate Biosynthesis and Intermediary Metabolism

This compound can be synthesized through several enzymatic routes, often involving the modification of phenolic compounds. It also plays a crucial role as an intermediate in the de novo biosynthesis of vanillin (B372448) and is a product of the breakdown of lignin-derived substances.

Enzymatic Routes to this compound Formation from Phenolic Precursors

This compound can be formed from various phenolic precursors through enzymatic transformations. One notable route involves the modification of protocatechuate (3,4-dihydroxybenzoic acid). In engineered Escherichia coli strains, for instance, protocatechuate can be converted to this compound by the action of catechol O-methyltransferase. biorxiv.orgbiorxiv.org

Another pathway involves the conversion of ferulic acid. While a direct conversion of ferulic acid to this compound was not found in one study involving Bacillus subtilis, ferulic acid is a known precursor in vanillin biosynthesis pathways that can involve this compound as an intermediate. nih.gov

Role of Methyltransferases in this compound Anabolic Processes

Methyltransferases play a critical role in the biosynthesis of this compound, specifically in the addition of a methyl group to a hydroxyl group on a phenolic ring. The conversion of protocatechuate to this compound, for example, is catalyzed by catechol O-methyltransferase (COMT). biorxiv.orgbiorxiv.org This enzyme facilitates the transfer of a methyl group, often from S-adenosyl-L-methionine (SAM), to one of the hydroxyl groups of protocatechuate, yielding this compound (4-hydroxy-3-methoxybenzoic acid). researchgate.netnih.gov

Research has indicated that the efficiency of this methylation step can be a bottleneck in this compound and vanillin biosynthesis pathways. Limited availability of the methyl donor, SAM, can influence the rate of conversion of protocatechuate to this compound. biorxiv.orgresearchgate.net

This compound as an Intermediate in De Novo Vanillin Biosynthesis

This compound serves as a key intermediate in engineered de novo vanillin biosynthesis pathways, particularly in microorganisms like E. coli and Saccharomyces cerevisiae. biorxiv.orgbiorxiv.orgnih.govresearchgate.netnih.gov These pathways often start from a simple carbon source like glucose and proceed through intermediates of the shikimate pathway. biorxiv.orgnih.govmdpi.com

The de novo synthesis pathway of vanillin in E. coli involves heterologous enzymes to convert endogenous 3-dehydroshikimate into protocatechuate, then this compound, and finally vanillin. biorxiv.orgbiorxiv.org

Pathways for this compound Production from Lignin-Derived Substrates

This compound is a significant intermediate in the microbial degradation of lignin (B12514952), a complex aromatic polymer found in plant cell walls. tandfonline.comnih.govencyclopedia.pubnih.gov Lignin is composed of phenylpropanoid units, including guaiacyl, syringyl, and p-hydroxyphenyl units. nih.gov The breakdown of guaiacyl lignin units often leads to the formation of this compound. tandfonline.com

Various microorganisms, including bacteria and fungi, possess enzymatic systems to depolymerize lignin and catabolize the resulting aromatic monomers. tandfonline.comencyclopedia.pubresearchgate.netnih.gov this compound can be produced from the oxidation of vanillin, which is itself a product of lignin degradation. encyclopedia.pubnih.gov For instance, in the aging of barrel wood, coniferyl alcohol, a lignin monomer, is converted to coniferaldehyde, then to vanillin, and subsequently oxidized to vanillic acid (this compound). encyclopedia.pubnih.gov

Acetovanillone, another lignin-derived compound, can also be catabolized to produce this compound in some bacteria, such as Rhodococcus rhodochrous. pnas.org This pathway can involve phosphorylation and carboxylation steps before converging on this compound. pnas.org

Table 1: Examples of this compound Precursors and Conversion Pathways

PrecursorEnzyme(s) Involved (Examples)Pathway TypeOrganism (Examples)Source
ProtocatechuateCatechol O-methyltransferase (OMT)MethylationEngineered E. coli, Homo sapiens enzyme biorxiv.orgbiorxiv.org
Ferulic AcidFeruloyl-CoA synthetase, Enoyl-CoA hydratase/aldolaseCoA-dependent, non-β-oxidativePseudomonas, Amycolatopsis nih.govmdpi.com
VanillinVanillin dehydrogenaseOxidationArthrobacter sp. C2, Bacillus subtilis 3NA nih.govnih.gov
Lignin (Guaiacyl)Various lignin-modifying enzymesDegradationVarious bacteria and fungi tandfonline.comnih.govencyclopedia.pub
AcetovanilloneUncharacterized (involving phosphorylation/carboxylation)CatabolismRhodococcus rhodochrous pnas.org

This compound Catabolism and Degradation Mechanisms

This compound is a key intermediate in the catabolism of various aromatic compounds by microorganisms. Its degradation primarily involves the removal of the methoxy (B1213986) group through O-demethylation, leading to the formation of protocatechuate, which can then be further metabolized.

Microbial this compound O-Demethylation Pathways

Microbial degradation of this compound is often initiated by O-demethylation, a process that removes the methyl group from the methoxy substituent. This reaction typically yields protocatechuate (3,4-dihydroxybenzoic acid). tandfonline.comnih.govasm.orgmdpi.com Protocatechuate is a central intermediate that is subsequently channeled into central metabolic pathways, such as the β-ketoadipate pathway, for complete degradation. pnas.org

Two main types of this compound O-demethylation systems have been documented in bacteria:

Oxygenase-dependent systems: These systems utilize two-component enzymes consisting of an oxygenase (e.g., VanA) and a reductase (e.g., VanB). tandfonline.comasm.orgmdpi.com The oxygenase component contains an iron-binding site and a Rieske-type [2Fe-2S] cluster, while the reductase contains a flavin and a [2Fe-2S] redox center, transferring reducing equivalents from NAD(P)H to the oxygenase. tandfonline.comasm.org This oxidative demethylation results in the production of protocatechuate, formaldehyde (B43269), and H₂O. asm.org Examples of bacteria with this system include various Pseudomonas species, Acinetobacter sp. strain ADP1, and Comamonas testosteroni. asm.org In Rhodococcus species, this compound O-demethylation is mediated by VanAB enzymes. pnas.orgmdpi.com

Tetrahydrofolate (H₄folate)-dependent systems: In some bacteria, such as Sphingomonas paucimobilis strain SYK-6 and Novosphingobium aromaticivorans, this compound O-demethylation is a non-oxidative reaction. tandfonline.comnih.govasm.orgresearchgate.net This process involves the transfer of the methyl group from this compound to tetrahydrofolate (H₄folate), forming 5-methyl-H₄folate and protocatechuate. tandfonline.comasm.orgpnas.org The enzyme responsible for this reaction in S. paucimobilis SYK-6 is LigM. tandfonline.comnih.govpnas.org This methyl group can then be further metabolized, for example, being oxidized to formate (B1220265). researchgate.net

Research has characterized the enzymes involved in these pathways. For instance, the LigM enzyme in S. paucimobilis SYK-6 has been shown to catalyze the transfer of the methyl moiety from this compound to H₄folate, with specific binding sites for both substrates. pnas.org Studies on Sphingobium sp. SYK-6 have also investigated the transcriptional regulation of genes involved in this compound and syringate catabolism, including ligM, which is negatively regulated by a MarR-type transcriptional regulator, DesR. nih.gov

Table 2: Microbial this compound O-Demethylation Systems

System TypeKey Enzyme(s)MechanismOrganisms (Examples)Source
Oxygenase-dependentVanA (oxygenase), VanB (reductase)Oxidative O-demethylation, requires NAD(P)H and O₂Pseudomonas, Acinetobacter, Comamonas, Rhodococcus tandfonline.comasm.orgmdpi.com
H₄folate-dependentLigMNon-oxidative methyl transfer to H₄folateSphingomonas paucimobilis, Novosphingobium aromaticivorans tandfonline.comnih.govasm.orgresearchgate.netpnas.org

Conversion of this compound to Protocatechuate and Subsequent Ring Cleavage

The initial step in the catabolism of this compound in many microorganisms involves its conversion to protocatechuate (3,4-dihydroxybenzoate). This reaction is typically catalyzed by a this compound O-demethylase, which removes the methyl group from the methoxy position of this compound. For instance, in Corynebacterium glutamicum, this compound is converted to protocatechuate by this compound O-demethylase, an enzyme composed of two subunits encoded by the vanA and vanB genes. nih.gov Similarly, in Sphingomonas paucimobilis SYK-6, this compound is O-demethylated to protocatechuate by the tetrahydrofolate-dependent this compound/3-O-methylgallate (3MGA) O-demethylase, LigM. oup.comresearchgate.netresearchgate.netasm.org In Pseudomonas species, this compound O-demethylase is a heterodimeric enzyme consisting of the terminal oxygenase VanA and the reductase VanB, which catalyzes the conversion of this compound into protocatechuate and formaldehyde. oup.comresearchgate.net This reaction requires electron donors such as NADH or NADPH, with the preferred cofactor depending on the enzyme's origin. oup.com

Protocatechuate serves as a key intermediate in the catabolism of various aromatic compounds, including this compound, ferulate, and p-coumarate. researchgate.netmdpi.com The aromatic ring of protocatechuate is subsequently cleaved by dioxygenase enzymes. Two major ring cleavage pathways for protocatechuate have been characterized: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.netmdpi.comontosight.ai

In the ortho-cleavage pathway, the aromatic ring is cleaved between the two hydroxyl groups (at the 3,4 position) by protocatechuate 3,4-dioxygenase. ontosight.aiplos.orgnih.gov This initiates the β-ketoadipate pathway, a common route for the degradation of aromatic compounds in many bacteria and fungi. nih.gov The product of this cleavage, 3-carboxy-cis,cis-muconate, is further metabolized through a series of enzymatic steps to form β-ketoadipate, which is then channeled into central carbon metabolism. ontosight.aiplos.orgnih.gov

Alternatively, in the meta-cleavage pathway, the aromatic ring of protocatechuate is cleaved at the 4,5 position by protocatechuate 4,5-dioxygenase. oup.comresearchgate.netresearchgate.netmdpi.com This pathway is also crucial for the degradation of lignin-derived compounds. oup.comresearchgate.net The initial cleavage product, 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS), is further degraded through several enzymatic steps, ultimately yielding pyruvate (B1213749) and oxaloacetate, which are intermediates of central carbon metabolism. researchgate.netasm.orgresearchgate.net The specific pathway utilized can vary depending on the microbial species.

Enzymatic Activities in this compound Degradation (e.g., this compound Dehydrogenase, Oxygenases)

Enzymes play a critical role in the breakdown of this compound. As discussed, this compound O-demethylase (also referred to as this compound demethylase or VanAB) is a key enzyme responsible for the initial conversion of this compound to protocatechuate by catalyzing the removal of the methyl group. nih.govoup.comresearchgate.netjmb.or.krmdpi.comnih.govscite.ai This enzyme is typically a two-component system involving an oxygenase and a reductase. oup.comresearchgate.net The oxygenase component often contains a Rieske non-heme iron center, while the reductase component contains flavin and iron-sulfur clusters to provide reducing equivalents. researchgate.net

While this compound O-demethylase directly acts on this compound, other enzymes are involved in the broader pathways that include this compound as an intermediate. For example, vanillin, a precursor to this compound in some pathways, is converted to this compound by vanillin dehydrogenase (Vdh). jmb.or.krmdpi.comnih.govfrontiersin.orgfrontiersin.org

Dioxygenases are essential for the subsequent cleavage of the protocatechuate ring. Protocatechuate 3,4-dioxygenase catalyzes the ortho-cleavage, while protocatechuate 4,5-dioxygenase catalyzes the meta-cleavage. oup.comresearchgate.netasm.orgresearchgate.netmdpi.comontosight.aiplos.orgnih.gov These enzymes introduce molecular oxygen into the aromatic ring, leading to its destabilization and opening. jmb.or.kr The type of dioxygenase present dictates the specific downstream pathway for the metabolism of the cleaved product.

Other enzymes are involved in the subsequent steps of the ortho and meta cleavage pathways, converting the ring cleavage products into intermediates of central metabolism. These can include cycloisomerases, decarboxylases, hydrolases, and dehydrogenases, such as CHMS dehydrogenase in the protocatechuate 4,5-cleavage pathway. researchgate.netasm.org

Integration of this compound Catabolism with Central Carbon Metabolism (e.g., C1 Pathways)

The catabolic pathways for this compound are integrated with central carbon metabolism, allowing microorganisms to derive energy and building blocks from this compound. The end products of protocatechuate ring cleavage, such as pyruvate and oxaloacetate from the meta-cleavage pathway or intermediates leading to β-ketoadipate from the ortho-cleavage pathway, are fed into central metabolic routes like the tricarboxylic acid (TCA) cycle and glycolysis. researchgate.netresearchgate.netmdpi.complos.orgnih.govpnas.org

A notable aspect of this compound catabolism is its connection to C1 metabolism. The O-demethylation of this compound releases a methyl group. In some organisms, this methyl group is converted to formaldehyde, which is a toxic compound. oup.comnih.gov Microorganisms have mechanisms to detoxify formaldehyde, often involving its oxidation to formate and then to carbon dioxide via the tetrahydrofolate (THF)-dependent C1 pathway. oup.compnas.orgnih.govtandfonline.com This pathway can also supply one-carbon units for biosynthesis, such as the synthesis of amino acids like serine, histidine, and methionine. pnas.orgtandfonline.compnas.org

Studies on Bradyrhizobium japonicum have shown that genes involved in the C1 pathway, such as mxaF, gfa, and flhA, are required for efficient this compound catabolism. nih.gov Mutation in these genes significantly reduced growth on this compound, indicating the importance of the C1 pathway in processing the methyl group released during this compound demethylation. nih.gov Similarly, in Sphingomonas paucimobilis SYK-6, the O-demethylation of this compound and syringate is linked with tetrahydrofolate-mediated C1 metabolism, which is important for supplying 5-methyl-H4folate required for methionine biosynthesis. pnas.orgtandfonline.com This integration highlights how the catabolism of aromatic compounds like this compound is coupled with essential cellular processes.

The convergence of peripheral pathways, including this compound degradation, onto central intermediates like protocatechuate and subsequently into central carbon metabolism via pathways like the β-ketoadipate pathway, is a common theme in the microbial breakdown of aromatic compounds. nih.govplos.orgnih.govnih.govscite.aifrontiersin.orgpnas.org This modularity allows microorganisms to metabolize a wide range of complex aromatic structures found in the environment. nih.gov

Microbial and Plant Metabolic Engineering for Vanillate Pathway Modulation

Metabolic Flux Optimization in Vanillate-Producing and this compound-Degrading Systems

Metabolic flux optimization aims to maximize the flow of metabolites towards this compound or desired products derived from this compound, while minimizing flux towards byproducts. Flux balance analysis (FBA) and related computational tools are often used for this purpose. nih.govsci-hub.seuminho.pt

In this compound-producing systems, optimization strategies focus on increasing the carbon flux into the this compound biosynthetic pathway. This can involve overexpressing enzymes in the pathway, reducing the activity of competing pathways that divert precursors, or supplementing the growth medium with key intermediates. For instance, perturbing central metabolism in E. coli to increase flux in the de novo biosynthetic pathway of vanillic acid (this compound) increased the mean yield. mdpi.com

In systems where this compound is a degradation product or an unwanted intermediate, metabolic flux optimization involves redirecting flux away from this compound formation or enhancing its further conversion to less problematic compounds or desired products. Deletion of genes involved in this compound degradation, such as vanAB in Acinetobacter baylyi ADP1, can lead to the accumulation of this compound. researchgate.net Conversely, if this compound is an intermediate to a desired product, the flux from this compound to the downstream product needs to be optimized.

Computational tools like OptGene, which integrates genetic algorithms with optimization algorithms like FBA, can be used to identify genetic modifications (e.g., gene deletions) that would theoretically lead to improved production of a target metabolite like vanillin (B372448) or this compound. nih.govsci-hub.se This in silico approach helps in rational strain design for metabolic engineering.

Dynamic regulation systems, often employing biosensors, can also be used to optimize metabolic flux by adjusting gene expression in response to metabolite concentrations, including this compound. nih.gov This allows for balancing cell growth and product formation phases, potentially leading to enhanced this compound or vanillin production. nih.gov

Plant Metabolic Engineering for this compound-Related Compound Synthesis (e.g., in Vanilla planifolia, Beta vulgaris)

Plant metabolic engineering offers an alternative platform for producing this compound and related aromatic compounds, leveraging the natural biosynthetic capabilities of plants.

In Vanilla planifolia, the primary natural source of vanillin, metabolic engineering efforts have focused on understanding and enhancing the native vanillin biosynthetic pathway. universiteitleiden.nlresearchgate.net This pathway involves the conversion of L-phenylalanine through various intermediates, including ferulic acid, to vanillin. mdpi.comnih.gov While vanillin is the main product, this compound can be present as a related compound. Strategies in V. planifolia have included genetically engineering the plant to overproduce enzymes associated with vanillin biosynthesis or inhibiting enzymes that degrade vanillin. google.com For example, inhibiting vanillyl alcohol dehydrogenase activity has been explored to improve vanillin accumulation. google.com

Beta vulgaris (sugar beet) has also been investigated as a host for producing vanillin and related phenolic compounds, including this compound, through metabolic engineering of hairy root cultures. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net By introducing the vanillin synthase gene (VpVAN) from Vanilla planifolia into B. vulgaris hairy roots, researchers have aimed to enhance the conversion of endogenous ferulic acid into vanillin and related compounds like vanillyl alcohol and 4-hydroxybenzoic acid. frontiersin.orgresearchgate.net Another study in B. vulgaris hairy roots demonstrated vanillin production by expressing the p-hydroxycinnamoyl-CoA hydratase/lyase (HCHL) gene from Pseudomonas fluorescens, utilizing the inherently available ferulic acid precursor. researchgate.net These studies indicate the potential of engineered plant systems to produce this compound-related compounds from readily available precursors.

The production of this compound and related compounds in engineered Beta vulgaris hairy root cultures has shown promising results, with vanillin yields increasing upon the addition of ferulic acid precursor. researchgate.net

Plant SystemIntroduced Gene(s)Precursor Fed (if any)Main Product(s) DetectedKey FindingCitation
Beta vulgaris hairy rootsVpVAN (from V. planifolia)None specifiedVanillin, Vanillyl alcohol, 4-hydroxybenzoic acidPromising alternative for enhancing vanilla flavor compounds production. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Beta vulgaris hairy rootsHCHL (from P. fluorescens)Ferulic acidVanillinVanillin produced from endogenous and supplied ferulic acid. Yield increased with precursor. researchgate.net
Rice cell culturesCodon-optimized VpVANNot explicitly stated (utilizes endogenous ferulic acid)VanillinProof-of-concept for plant-based vanillin synthesis. Highest yield 544.72 μg/g fresh calli. nih.gov
Vanilla planifolia (cultured cells/plants)Enzymes in vanillin biosynthesis pathway (overexpression) or vanillyl alcohol dehydrogenase (inhibition)Not applicableVanillinImproved vanillin production/accumulation. google.com google.com

These examples demonstrate the diverse strategies employed in metabolic engineering to manipulate this compound pathways in both microbial and plant systems, aiming to improve the sustainable production of vanillin and other valuable aromatic compounds.

Ecological and Environmental Metagenomics of Vanillate Transformations

Vanillate in the Biogeochemical Cycling of Lignin (B12514952) and Aromatic Compounds

Lignin, a complex aromatic polymer abundant in plant cell walls, is a major component of terrestrial organic carbon. Its degradation is a crucial step in the carbon cycle, leading to the release of various aromatic compounds, including this compound. This compound (4-hydroxy-3-methoxybenzoic acid) is an oxidized form of vanillin (B372448) and serves as an intermediate in the breakdown pathways of lignin and other related aromatic structures, such as ferulic acid wikipedia.orgfishersci.se.

The decomposition of lignin is a multi-step process involving the breakdown of the complex polymer into smaller, more manageable aromatic subunits. This compound is one such low-molecular-weight aromatic compound that is released during both the early and later stages of lignin degradation nih.gov. Specifically, vanillin and vanillic acid (the acid form of this compound) are key intermediates in the decomposition of low-molecular-weight lignin nih.gov.

Studies in environments rich in decomposing woody biomass, such as thermal swamps, have demonstrated the presence and transformation of this compound as part of the biogeochemical cycling of lignin-derived aromatic compounds. In these ecosystems, this compound, alongside other phenolics like syringate and p-hydroxybenzoate, is metabolized by microbial consortia adapted to these conditions nih.govresearchgate.netmicrobeatlas.org. The depletion of aromatic compounds, including this compound, from lignin-amended sediment over time provides evidence of their active cycling and degradation by microorganisms in these environments nih.govresearchgate.net.

Microbial Ecology and Community Dynamics in this compound-Rich Environments

The presence and transformation of this compound in diverse environments are intrinsically linked to the structure and dynamics of microbial communities. Microbial ecology, the study of how microorganisms interact with each other and their environment, is essential for understanding the fate of this compound in nature youtube.com. Environments rich in lignin and its degradation products, including this compound, harbor specialized microbial populations capable of metabolizing these aromatic compounds.

In thermal swamp sediments, metagenomic analysis has revealed the presence of microbial communities with metabolic pathways for the degradation of aromatic compounds like this compound nih.govresearchgate.netmicrobeatlas.org. Specific microbial genera implicated in the catabolism of this compound and other phenolic oligomers in these hot-spring and mesophilic sediments include Altererythrobacter ssp., Novosphingobium ssp., and Rubrivivax within the Burkholderiales nih.govresearchgate.netmicrobeatlas.org. Metatranscriptomic data from these environments have shown the upregulation of genes, such as des and lig, predicted to be involved in the catabolism of these compounds, highlighting the active role of these microbes in this compound transformation nih.govresearchgate.net.

Beyond specialized environments, this compound-metabolizing microorganisms are also found in soils. Aerobic sporeforming bacteria, including several strains of Bacillus megaterium and a strain of Streptomyces, have been shown to convert this compound to guaiacol (B22219) through nonoxidative decarboxylation nih.gov. These findings indicate that the ability to metabolize this compound is distributed among various microbial taxa across different ecological niches. The composition and activity of these microbial communities are key factors influencing the rate and pathways of this compound transformation in the environment.

Bioremediation Potential of this compound-Metabolizing Organisms

The microbial capacity to degrade this compound and other aromatic compounds positions this compound-metabolizing organisms as potential agents for bioremediation, the use of biological processes to clean up contaminated environments. Given that this compound is a product of lignin breakdown and structurally related to various environmental pollutants, the pathways involved in its degradation can be harnessed for the detoxification of contaminated matrices.

Application of this compound Degradation Pathways in Pollutant Remediation

The metabolic pathways used by microorganisms to break down this compound can be applied to the remediation of structurally similar pollutants. For instance, the protocatechuate pathway, which is involved in this compound degradation in several bacterial species, leads to the production of intermediates that can enter central metabolic cycles iwaponline.comnih.gov. The conversion of this compound to protocatechuate is catalyzed by enzymes like this compound O-demethylase (VanOD), comprising subunits encoded by the vanA and vanB genes nih.gov. This pathway has been observed in the degradation of crude oil by certain bacterial strains, where this compound is converted to protocatechuic acid salts iwaponline.com.

The ability of microorganisms to degrade aromatic compounds, often involving pathways that intersect with this compound metabolism, is crucial for the bioremediation of various organic pollutants, including hydrocarbons and phenolic compounds iwaponline.comnih.gov. Engineering microbial hosts with specific degradation pathways is a strategy to enhance the removal of pollutants nih.gov. Identifying the enzymes and redesigning metabolic pathways involved in the breakdown of aromatic compounds, including those related to this compound degradation, is a key aspect of developing effective bioremediation strategies nih.gov.

In Silico Modeling for Predictive Bioremediation Strategies

In silico modeling, utilizing computational approaches, plays an increasingly important role in designing and optimizing bioremediation strategies involving this compound-metabolizing organisms and their pathways. Genome-scale in silico models can provide valuable insights for engineering biological systems for industrial and medical biotechnology, including bioremediation applications nih.gov.

Computational models and engineering techniques can be used to assemble and fine-tune genetic circuits and metabolic pathways in microorganisms for specific functions, such as pollutant degradation encyclopedia.pub. While general in silico studies focus on the degradation of various pollutants like polycyclic aromatic hydrocarbons unict.it, specific research has explored the in silico design of compounds related to this compound, such as monoglyceride this compound, for potential antimicrobial applications researchgate.net. These modeling approaches can help predict the effectiveness of different degradation pathways and identify potential targets for genetic modification to enhance bioremediation efficiency.

Analyzing research data and using computer logic can help determine microbial cell interactions with recalcitrant compounds, providing preliminary information for developing synthetic microbial models for bioremediation frontiersin.org. This allows for the prediction and optimization of metabolic potential for transforming pollutants frontiersin.org.

Microbial Augmentation and Biostimulation in this compound-Contaminated Matrices

Microbial augmentation and biostimulation are common strategies employed to enhance bioremediation in contaminated environments. Biostimulation involves modifying environmental conditions, such as adding nutrients or optimizing pH and temperature, to encourage the activity of indigenous microorganisms capable of degrading pollutants ucdavis.eduepa.govmdpi.comresearchgate.net. Bioaugmentation, on the other hand, involves introducing specific microorganisms with known pollutant-degrading capabilities to a contaminated site ucdavis.eduepa.govzju.edu.cn.

In matrices contaminated with this compound or related aromatic pollutants, biostimulation can involve providing limiting nutrients to support the growth and activity of native this compound-metabolizing microbial populations ucdavis.edu. This can lead to an increase in the number and activity of hydrocarbon-oxidizing microorganisms, for example, in petroleum-contaminated soils mdpi.com.

Advanced Analytical and Omics Methodologies in Vanillate Research

High-Resolution Chromatographic and Spectroscopic Techniques for Vanillate Profiling

High-resolution techniques are essential for the accurate identification, separation, and quantification of this compound within complex matrices. Chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy are primary tools in this area.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are widely used for the analysis of this compound due to their sensitivity, selectivity, and ability to handle non-volatile and thermally labile compounds. LC-MS methods have been developed and validated for the determination of vanillic acid in various samples, including rat plasma, demonstrating excellent precision and accuracy. nih.gov For instance, an ultra-high-performance liquid chromatography tandem mass spectrometry method was established for vanillic acid determination in rat plasma using protein precipitation for sample preparation. nih.gov This method employed a C18 column with gradient elution and multiple reaction monitoring in negative ion mode for quantification. nih.gov LC-MS/MS is particularly valuable for trace analysis of this compound and related compounds in complex matrices like food, offering low limits of detection. eurofins.de The use of isotope-labeled internal standards in LC-MS/MS enhances the precision and accuracy of this compound analysis. eurofins.de LC-MS systems can also be used to evaluate system performance and linearity for this compound analysis, with linear calibration models showing high determination coefficients. thermofisher.com

Research findings highlight the application of LC-MS in identifying this compound alongside other phenolic compounds in samples like vanilla pod extracts. analis.com.my Mass spectrometric analysis, including MS/MS fragmentation patterns, is crucial for confirming the identity of this compound and other analytes. analis.com.my

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds, including this compound and its related metabolites. While this compound itself is less volatile than vanillin (B372448), GC-MS is frequently used in studies investigating the broader profile of aromatic compounds in systems where this compound is present or involved in metabolic pathways. GC-MS is often coupled with techniques like headspace solid-phase microextraction (HS-SPME) or direct thermal desorption for the analysis of volatile components in vanilla and other matrices. chromatographyonline.com Studies utilizing GC-MS have identified this compound precursors and related aromatic compounds in various samples, such as vanilla pods and microbial cultures. researchgate.netmdpi.comynu.edu.cn For example, GC-MS analysis of ethanol (B145695) extracts from vanilla pods coated with microorganisms revealed differences in volatile compound composition, including the presence and relative percentages of vanillin, a compound structurally related to this compound. mdpi.com GC-MS has also been used to identify vanillic acid among other phenolic compounds in plant tissues. nih.gov The technique involves specific temperature programming and the use of standard libraries for compound identification based on mass spectra. mdpi.comynu.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds, including this compound. Both 1H and 13C NMR provide detailed information about the chemical environment of atoms within the this compound molecule, allowing for confirmation of its structure and the identification of any structural modifications or related compounds. researchgate.nethmdb.cautah.edudlsu.edu.phuniversiteitleiden.nl 1H NMR spectra display resonances related to protons, while 13C NMR provides signals for carbon atoms. researchgate.netutah.edu Two-dimensional NMR techniques such as COSY, TOCSY, HSQC/HMQC, and HMBC are particularly useful for establishing correlations between atoms and confirming complex structures. utah.educore.ac.uk

NMR spectroscopy, specifically 13C NMR, can also be applied for isotopic analysis, which is valuable for determining the origin of this compound, such as distinguishing between natural and synthetic sources. nih.gov Quantitative NMR (qNMR) can be used for the quantification of this compound and other compounds in extracts. core.ac.uk

Capillary Electrophoresis and Microchip-Based Analytical Platforms

Capillary Electrophoresis (CE) is an analytical technique that separates compounds based on their charge-to-size ratio in an electric field. CE methods have been developed for the determination of this compound and related phenolic compounds in various products, including vanilla flavorings and cocoa drinks. nih.govcapes.gov.br CE offers advantages such as rapid analysis times and low sample and solvent consumption. nih.govcapes.gov.br For instance, a CE method was developed for the simultaneous determination of vanillin and o-vanillin, demonstrating good accuracy, precision, and linearity. scientific.net Another CE method allowed for the determination of vanillic acid alongside other flavor components in vanilla products, with detection limits in the microgram per milliliter range. nih.gov Microchip-based analytical platforms, often incorporating electrophoretic separation, are also being explored for rapid and portable analysis, though specific detailed applications for this compound were less prominent in the search results compared to traditional CE.

Multi-Omics Integration for Comprehensive this compound System Analysis

Multi-omics approaches combine data from different omics disciplines (e.g., genomics, transcriptomics, proteomics, metabolomics) to provide a holistic understanding of biological systems and the role of specific compounds like this compound within them.

Genomics and Metagenomics for this compound Pathway Gene Discovery

Genomics and metagenomics play a crucial role in identifying the genes and genetic pathways involved in the biosynthesis and metabolism of this compound in various organisms, including plants and microorganisms. Genomic sequencing of organisms known to produce or metabolize this compound, such as Vanilla planifolia and certain bacteria, helps in identifying candidate genes encoding relevant enzymes. inrae.frcirad.frresearchgate.net For example, sequencing of the Vanilla planifolia genome has revealed genes that may impact the vanillin pathway, which is closely related to this compound metabolism. researchgate.net This genomic information is vital for understanding the genetic basis of this compound production and for potential genetic improvement efforts. cirad.fr

Metagenomics, the study of the genetic material from environmental microbial communities, allows for the discovery of novel genes and pathways related to this compound metabolism in complex microbial ecosystems. Metagenomic studies have identified genes involved in this compound utilization and catabolism in diverse environments, such as mangrove soils and the human gut microbiome. plos.orgnih.govfrontiersin.org For instance, metagenomic analysis of mangrove soils identified genes like this compound O-demethylase oxygenase, which are involved in carbon cycling and suggest the metabolic versatility of microbial communities in utilizing this compound. nih.gov Similarly, metagenomic analysis of the human gut microbiome has revealed gene clusters specific for vanillin metabolism, including those potentially involved in this compound conversion. frontiersin.org These studies highlight the importance of microbial communities in the environmental and biological processing of this compound.

The integration of genomics and metagenomics data with other omics layers, such as transcriptomics and metabolomics, provides a more comprehensive view of how this compound pathways are regulated and function within a biological system. mdpi.com This multi-omics approach can help identify bottlenecks in this compound production or degradation pathways and guide metabolic engineering efforts. mdpi.comacs.org

Transcriptomics for Gene Expression Regulation in this compound Metabolism

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is a powerful tool for understanding how gene expression is regulated in response to this compound or during this compound metabolism. By analyzing changes in mRNA levels, researchers can identify genes that are upregulated or downregulated under specific conditions related to this compound.

For instance, transcriptome analysis has been used to investigate this compound degradation in Bradyrhizobium japonicum, a symbiotic nitrogen-fixing soil bacterium. This analysis revealed that a specific set of genes, including vanA1B, pcaG1H1, and genes involved in C1 compound catabolism, were significantly upregulated when B. japonicum USDA110 cells were grown in the presence of this compound. nih.govasm.org Mutational studies further supported the role of these upregulated genes, demonstrating that vanA1B and pcaG1H1 mutants were unable to grow on minimal media containing this compound and protocatechuate, respectively, unlike the wild-type strain. nih.govasm.org This indicates that these specific gene copies are primarily responsible for this compound degradation in this organism. nih.govasm.org The transcriptome analysis also highlighted the high expression of genes associated with glutathione-dependent formaldehyde (B43269) oxidation in B. japonicum cells grown on this compound, suggesting a crucial role for the C1 pathway in efficiently processing formaldehyde generated during this compound demethylation. asm.org

Transcriptomic studies have also been applied to understand the response of Corynebacterium glutamicum to vanillin stress, which is relevant as vanillin can be converted to this compound. Microarray data showed upregulation of vanA and vanB genes, involved in vanillic acid catabolism, and vanK, a major facilitator superfamily permease, in C. glutamicum under vanillin stress. plos.org Beyond degradation pathways, transcriptomics can reveal broader cellular responses. In C. glutamicum, vanillin stress was shown to affect genes related to stress response, ribosome/translation, protein secretion, and the cell envelope. plos.org

In plants, comparative transcriptome profiling of Vanilla planifolia capsule development has provided insights into vanillin biosynthesis, a pathway involving this compound as an intermediate or related compound. nih.govresearchgate.net By comparing accessions with contrasting vanillin content, researchers identified differentially expressed genes, including those encoding β-glucosidase, cytochrome P450, and PAL, that could influence vanillin accumulation. nih.govresearchgate.net Enzymes from the lignin (B12514952) biosynthetic pathway were found to be negatively correlated with vanillin accumulation in cured vanilla capsules. nih.govresearchgate.net

Data from transcriptomic studies can be presented in various formats, including tables showing differentially expressed genes and their fold changes under different this compound-related conditions.

Proteomics for Enzyme Identification and Characterization

Proteomics, the large-scale study of proteins, complements transcriptomics by providing information about the actual protein levels and modifications, which directly relate to enzyme activity and cellular function in this compound metabolism. Mass spectrometry is a leading analytical method in proteomics, used for protein identification, characterization of post-translational modifications, and protein quantification. promega.co.ukcogentech.it Bottom-up proteomics, a common approach, involves digesting proteins into peptides with enzymes like trypsin and then analyzing the peptides by mass spectrometry. promega.co.uk

Proteomic approaches can be used to identify and characterize the enzymes involved in this compound degradation and biosynthesis pathways. For example, in Bacillus subtilis, proteomics, combined with bioinformatic tools, helped identify YfmT as the sole vanillin dehydrogenase responsible for converting vanillin to vanillic acid (this compound). nih.gov Further characterization of YfmT included determining its temperature and pH optima and substrate range. nih.gov

Studies on this compound demethylase in Acinetobacter species have utilized genetic screens to probe the structure-function relationships of this two-component monooxygenase. nih.gov While primarily a genetic analysis, the goal is to understand the enzyme's function, which aligns with proteomic objectives. Mutations affecting this compound demethylase activity were mapped, providing insights into amino acid residues crucial for substrate binding and catalytic activity. nih.gov

Proteomics can also help identify protein-protein interactions, which can be important for understanding how enzymes involved in this compound metabolism function within larger protein complexes. promega.co.ukmsu.edu

Metabolomics for Global Metabolic Perturbations and Flux Mapping

Metabolomics involves the comprehensive study of all metabolites in a biological system. This approach provides a snapshot of the metabolic state of an organism in response to this compound or during its metabolism, revealing global metabolic perturbations and allowing for the mapping of metabolic fluxes.

Metabolomics, often combined with techniques like 13C-labeling and mass spectrometry (GC-MS and LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, is crucial for metabolic flux analysis (MFA). maranasgroup.comresearchgate.netmdpi.comfrontiersin.org MFA quantifies the rates of metabolic reactions within a network, providing insights into how carbon and other elements flow through different pathways. maranasgroup.comresearchgate.netmdpi.comfrontiersin.org

In the context of this compound, metabolomics and MFA can help understand how organisms utilize this compound as a carbon source or how this compound production or degradation impacts central carbon metabolism and other pathways. For instance, in Bradyrhizobium japonicum, this compound is used as an energy source, and understanding the metabolic fate of the methoxy (B1213986) group during the degradation of methoxylated aromatics like this compound is important. nih.govasm.org Metabolomics could track the intermediates formed and how they are channeled into central metabolic pathways.

13C-MFA is particularly powerful for elucidating metabolic flux distributions and identifying metabolic bottlenecks. researchgate.netmdpi.com By feeding cells with substrates labeled with the stable isotope 13C, researchers can track the label's distribution in downstream metabolites, which is then used to calculate intracellular fluxes using computational models. maranasgroup.comresearchgate.netmdpi.comfrontiersin.org This can reveal how this compound metabolism is integrated with or affects core metabolic networks like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. maranasgroup.commdpi.com

Future Directions and Interdisciplinary Perspectives in Vanillate Research

Elucidation of Novel Vanillate-Converting Enzymes and Pathways

Understanding the enzymatic machinery and biochemical pathways involved in this compound metabolism is crucial for both its efficient production and degradation. While some this compound degradation pathways, such as those involving O-demethylation to protocatechuate (PCA) which is then cleaved, have been characterized in microorganisms like Sphingomonas paucimobilis SYK-6 and Thermus oshimai JL-2, the diversity of this compound-converting enzymes and pathways in nature remains largely unexplored researchgate.netasm.orgnih.govnih.govtandfonline.com.

Future research will focus on the discovery and characterization of novel enzymes capable of transforming this compound. This includes exploring diverse microbial communities, particularly those in environments rich in lignin (B12514952) or other aromatic compounds, using culture-dependent and independent (metagenomic) approaches. Identifying enzymes with improved catalytic efficiency, substrate specificity, or tolerance to process conditions is a key goal for biotechnological applications. For instance, research is ongoing to develop single enzymes that can convert precursors like ferulic acid to vanillin (B372448) (a this compound derivative) in a single step, potentially revolutionizing flavor production synbiobeta.comfoodingredientsfirst.comtus.ac.jpsciencedaily.com.

Furthermore, the elucidation of complete novel this compound degradation or conversion pathways in various organisms will provide a broader toolkit for metabolic engineering and synthetic biology efforts. This involves not only identifying the enzymes but also understanding their regulation and coordination within the cellular context. Studies on transcriptional regulators, such as the MarR-type regulator DesR in Sphingobium sp. SYK-6, which regulates this compound and syringate catabolism, offer insights into the complex control of these pathways and highlight areas for future investigation into other regulatory mechanisms nih.govaffrc.go.jp.

Systems-Level Understanding of this compound Homeostasis in Biological Systems

A systems-level approach is essential to understand how organisms maintain this compound homeostasis, balancing its production, utilization, and detoxification. This involves integrating data from various 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of this compound metabolism within a biological system.

Future research will aim to unravel the intricate regulatory networks that govern this compound concentrations in microbes and plants. This includes studying how environmental cues, substrate availability (like lignin-derived compounds), and internal metabolic states influence the expression and activity of this compound-converting enzymes. Understanding these regulatory mechanisms at a systems level can reveal bottlenecks in this compound production or degradation pathways and identify potential targets for genetic manipulation to improve desired outcomes mdpi.comnih.gov.

Furthermore, investigating the role of this compound within the broader metabolic network of an organism can shed light on its physiological functions beyond simple carbon or energy sources. Homeostasis, the ability of biological systems to maintain stable internal conditions despite external changes, is a fundamental concept in systems biology that is highly relevant to this compound metabolism advancedsciencenews.comnih.govduke.edunih.govyoutube.com. Future studies will explore how this compound homeostasis is maintained and its impact on cellular robustness and adaptation to different environmental niches.

Development of Sustainable Bioproduction Platforms for this compound Derivatives

The increasing demand for natural and sustainably produced chemicals has driven interest in developing bioproduction platforms for this compound and its derivatives, such as vanillin. Future research will focus on engineering microbial cell factories and potentially plant systems for the efficient and cost-effective production of these compounds from renewable resources, particularly lignin and agricultural waste mdpi.comnih.govnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net.

Key areas of development include optimizing metabolic pathways in host organisms (e.g., Escherichia coli, Saccharomyces cerevisiae, Amycolatopsis sp.) to maximize this compound or vanillin yield and productivity acs.orgresearchgate.netmdpi.com. This involves techniques like metabolic engineering, synthetic biology, and directed evolution to enhance the activity of key enzymes, minimize the formation of byproducts (such as vanillic acid and vanillyl alcohol), and improve the organism's tolerance to this compound and its precursors, which can be toxic at high concentrations nih.govresearchgate.netacs.orgmdpi.com.

Utilizing inexpensive and abundant raw materials like lignin hydrolysates and agricultural residues (e.g., rice bran, wheat bran) as substrates for this compound bioproduction is a major focus for achieving sustainability foodingredientsfirst.comtus.ac.jpsciencedaily.comresearchgate.net. Research is also exploring novel host organisms, including photosynthetic microalgae, which can utilize CO2 as a carbon source, offering a more environmentally friendly production route mdpi.com. The integration of upstream processing (biomass deconstruction) and downstream processing (product recovery) with the bioproduction step is also critical for developing economically viable and sustainable platforms mdpi.comnih.govdntb.gov.uanih.gov.

Advanced Computational and Data Integration Approaches in this compound Science

Computational approaches and the integration of diverse datasets are becoming increasingly important in accelerating this compound research. Future directions will involve the expanded use of in silico tools to predict enzyme function, design optimal metabolic pathways, and model the behavior of biological systems involved in this compound metabolism frontiersin.orgmdpi.comoup.comscilit.com.

Molecular docking and dynamics simulations can provide insights into the interaction of this compound with enzymes and other biological molecules, aiding in enzyme engineering and understanding potential biological effects frontiersin.orgrsc.org. Bioinformatics tools can be used to analyze genomic and transcriptomic data to identify novel genes and pathways related to this compound metabolism nih.gov.

Q & A

Q. What analytical methods are recommended for quantifying vanillate in microbial cultures, and how do they ensure sensitivity?

Gas chromatography coupled with two-dimensional time-of-flight mass spectrometry (GCxGC/TOF-MS) is a robust method for detecting this compound accumulation in bacterial cultures. This technique provides high resolution for distinguishing this compound from structurally similar metabolites like isothis compound. For example, genomic data on vanAB homology (e.g., <70% similarity in Cupriavidus necator) can be correlated with this compound accumulation levels using GCxGC/TOF-MS profiles .

Q. How do enzymatic pathways involving VanA and VanB contribute to this compound metabolism in bacteria?

VanA (this compound demethylase) and VanB (oxidoreductase) jointly catalyze the conversion of ferulate to this compound, which is further metabolized to protocatechuate (PCA). Protein BLAST analysis of bacterial genomes can identify vanAB homologs, with <70% sequence homology indicating incomplete degradation pathways and this compound accumulation. For instance, Pseudomonas putida KT2440 utilizes this pathway, while Corynebacterium glutamicum upregulates downstream genes (pcaH, pcaB, pcaC) for PCA catabolism .

Q. What is the role of LigM in this compound catabolism, and how does it intersect with C1 metabolism?

In Sphingomonas paucimobilis SYK-6, LigM catalyzes this compound demethylation, transferring methyl groups to tetrahydrofolate (H4folate) to form 5-methyl-H4folate. This metabolite is essential for methionine biosynthesis, linking this compound degradation to C1 metabolism. Genetic analysis of the ligM-metF-ligH operon reveals co-regulation of O-demethylation and folate-dependent pathways, which can be validated via knockout studies and growth assays with methionine supplementation .

Advanced Research Questions

Q. How can this compound-inducible promoters be engineered for precise gene expression in non-model bacteria?

Functional analysis of the vanAB promoter (Pvan) in Caulobacter demonstrates its utility for inducible expression. Primer extension assays and mutagenesis of the 126 bp intergenic region between vanR and vanAB can optimize promoter strength and inducibility. Plasmid systems with Pvan-driven reporters (e.g., YFP) enable dynamic range tuning, as shown in E. coli biosensor studies .

Q. What structural features of the VanR transcription factor enable specific this compound recognition, and how does this inform effector design?

Crystal structures of VanR reveal a unique α-helix (αi) that stabilizes this compound binding via hydrogen bonds with the methoxy and hydroxyl groups. Comparative mutagenesis (e.g., alanine scanning of αi residues) and surface plasmon resonance (SPR) can quantify binding affinity changes. This structural insight aids in engineering VanR variants with altered effector specificity for synthetic biology applications .

Q. How do transcriptomic approaches resolve conflicting data on this compound degradation kinetics across bacterial species?

RNA-seq of C. glutamicum exposed to this compound identifies upregulated genes (vanAB, pcaH, pcaB, pcaC), confirming pathway activation. Discrepancies in degradation rates between species (e.g., Sphingomonas vs. Cupriavidus) can be attributed to differential vanAB homology or regulatory elements, validated via comparative genomics and qRT-PCR .

Q. What experimental variables explain dose-response contradictions in evolved this compound biosensors?

Discrepancies in biosensor dynamic range (e.g., saturation at higher this compound concentrations) arise from media composition (e.g., carbon source), induction timing, and endpoint measurement intervals. Dose-response curves should be normalized to optical density and assayed under controlled conditions, as demonstrated in E. coli CPR-based systems .

Q. How does this compound catabolism influence C1 metabolic flux in lignin-degrading bacteria?

Isotopic tracing with ¹³C-labeled this compound in Sphingomonas SYK-6 reveals 5-methyl-H4folate incorporation into methionine and thymidylate. Flux balance analysis (FBA) coupled with LC-MS quantification of intracellular folates can map metabolic redistribution under this compound vs. syringate supplementation .

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